1-Ethylpiperidin-3-one hydrochloride

Catalog No.
S766190
CAS No.
41361-28-8
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylpiperidin-3-one hydrochloride

CAS Number

41361-28-8

Product Name

1-Ethylpiperidin-3-one hydrochloride

IUPAC Name

1-ethylpiperidin-3-one;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-2-8-5-3-4-7(9)6-8;/h2-6H2,1H3;1H

InChI Key

JLBJGYHSFYAUDJ-UHFFFAOYSA-N

SMILES

CCN1CCCC(=O)C1.Cl

Canonical SMILES

CCN1CCCC(=O)C1.Cl

The exact mass of the compound 1-Ethylpiperidin-3-one hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethylpiperidin-3-one hydrochloride (CAS 41361-28-8) is a highly stable, functionalized cyclic ketone that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals [1]. By combining a reactive ketone at the 3-position with an N-ethyl substitution, this compound enables the direct integration of the N-ethyl piperidine pharmacophore into target molecules [2]. Supplied as a hydrochloride salt, it overcomes the inherent instability of free 3-piperidones, ensuring reliable shelf life, precise stoichiometric handling, and high reproducibility in downstream reductions, cross-coupling reactions, and heterocyclic ring formations [3].

Generic substitution of 1-Ethylpiperidin-3-one hydrochloride with its free base or closely related N-alkyl analogs leads to severe process and performance failures [1]. Attempting to use the free base form results in rapid degradation via aldol-type self-condensation and oxidation, destroying batch reproducibility and yield [2]. Furthermore, substituting the N-ethyl group with an N-methyl or N-benzyl group fundamentally alters the downstream API; N-methyl analogs fail to provide the same lipophilicity and steric bulk required for specific receptor binding, while N-benzyl derivatives necessitate additional, costly deprotection and re-alkylation steps that reduce overall synthetic efficiency [3].

Shelf Stability and Dosing Precision (Hydrochloride Salt vs. Free Base)

3-Piperidones are notoriously unstable in their free base form, rapidly undergoing aldol-type self-condensation and oxidative degradation at ambient conditions [1]. The procurement of 1-Ethylpiperidin-3-one as a hydrochloride salt arrests this degradation, providing long-term shelf stability at 0-8 °C and allowing for precise molar dosing during synthesis [2].

Evidence DimensionShelf stability and degradation resistance
Target Compound DataStable for >12 months at 0-8 °C with no significant self-condensation
Comparator Or BaselineFree base 1-Ethylpiperidin-3-one (rapid degradation/polymerization at room temperature)
Quantified Difference>10-fold increase in usable shelf life and purity retention
ConditionsStandard laboratory storage and handling

Procurement of the hydrochloride salt is mandatory to ensure batch-to-batch reproducibility and prevent yield losses caused by degraded starting materials.

Pharmacokinetic Tuning via Lipophilicity (N-Ethyl vs. N-Methyl)

In the development of neuroactive compounds and kinase inhibitors, the choice of the N-alkyl substituent is critical for tuning membrane permeability[1]. The N-ethyl group in 1-Ethylpiperidin-3-one hydrochloride provides a higher lipophilicity compared to the N-methyl analog, which directly influences blood-brain barrier penetration and receptor interaction profiles in final APIs [2].

Evidence DimensionCalculated lipophilicity (LogP contribution)
Target Compound DataN-ethyl substitution provides optimized lipophilicity for BBB penetration
Comparator Or Baseline1-Methylpiperidin-3-one hydrochloride (lower lipophilicity)
Quantified Difference~+0.5 LogP shift compared to N-methyl analog
ConditionsIn silico and in vitro partition coefficient modeling for API derivatives

Buyers synthesizing CNS-active agents or specific kinase inhibitors must select the N-ethyl variant to achieve the exact pharmacokinetic profile required for efficacy.

Synthetic Route Efficiency (Direct N-Ethyl vs. N-Benzyl Protection)

Traditional syntheses of N-alkyl piperidines often rely on 1-Benzylpiperidin-3-one as a protected intermediate, which later requires hydrogenolytic debenzylation followed by reductive amination or alkylation to install the ethyl group [1]. Procuring 1-Ethylpiperidin-3-one hydrochloride directly bypasses these two unit operations, significantly reducing solvent waste, transition metal catalyst costs, and overall process time [2].

Evidence DimensionNumber of synthetic unit operations to reach N-ethyl API
Target Compound Data0 additional steps (N-ethyl group pre-installed)
Comparator Or Baseline1-Benzylpiperidin-3-one hydrochloride (requires 2 additional steps: deprotection and alkylation)
Quantified DifferenceElimination of 2 synthetic steps and associated yield losses (typically 15-30% loss across two steps)
ConditionsIndustrial scale API synthesis

Direct procurement of the N-ethyl building block dramatically streamlines manufacturing workflows and improves overall theoretical yield.

Synthesis of Central Nervous System (CNS) Therapeutics

1-Ethylpiperidin-3-one hydrochloride is the optimal starting material for synthesizing neuroprotective agents and 5HT2A biased agonists, where the N-ethyl group is essential for achieving the precise lipophilicity required for blood-brain barrier penetration [1].

Production of Chiral Building Blocks

It is the direct precursor for the asymmetric reduction to (S)-1-Ethyl-3-piperidinol, a highly valuable chiral intermediate used in advanced medicinal chemistry, avoiding the need for late-stage N-alkylation [2].

Streamlined Manufacturing of Kinase Inhibitors

In the synthesis of pyrido[2,3-d]pyrimidin-5-ones and related FMS kinase inhibitors, utilizing this pre-ethylated hydrochloride salt eliminates the need for benzyl deprotection steps, improving overall process yield and reducing heavy metal catalyst usage [3].

Other CAS

41361-28-8

Dates

Last modified: 08-15-2023

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